4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone
Description
4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone is a complex organic compound that combines the structural elements of 4-chlorobenzaldehyde and indole derivatives
Properties
Molecular Formula |
C22H20ClN5O2 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[3-[(E)-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]methyl]-1-ethyl-2-hydroxyindol-6-yl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H20ClN5O2/c1-2-28-20-11-15(19-9-10-21(29)27-26-19)5-8-17(20)18(22(28)30)13-25-24-12-14-3-6-16(23)7-4-14/h3-8,11-13,30H,2,9-10H2,1H3,(H,27,29)/b24-12+,25-13+ |
InChI Key |
MTMQPXRZSPNGAP-DWGHPKEWSA-N |
Isomeric SMILES |
CCN1C2=C(C=CC(=C2)C3=NNC(=O)CC3)C(=C1O)/C=N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C3=NNC(=O)CC3)C(=C1O)C=NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone typically involves multiple steps. The starting material, 4-chlorobenzaldehyde, can be synthesized by the oxidation of 4-chlorobenzyl alcohol . The indole derivative can be synthesized through various methods, including Fischer indole synthesis . The final step involves the condensation of the indole derivative with 4-chlorobenzaldehyde under specific reaction conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in 4-chlorobenzaldehyde can be oxidized to form 4-chlorobenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom in 4-chlorobenzaldehyde can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include 4-chlorobenzoic acid from oxidation, alcohols or amines from reduction, and various substituted benzaldehydes from substitution reactions.
Scientific Research Applications
4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzylidenylmalononitrile: Another derivative of 4-chlorobenzaldehyde, used in different chemical applications.
Indole derivatives: Compounds with similar indole structures, used in various biological and medicinal applications.
Uniqueness
4-chlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone is unique due to its combination of 4-chlorobenzaldehyde and indole structures, providing a versatile platform for various chemical reactions and applications. Its specific structure allows for unique interactions with biological targets, making it valuable in scientific research and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
